N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide
Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and oxalamide groups
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-pentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN4O3/c1-2-3-4-11-25-22(29)23(30)26-17-20(21-6-5-16-31-21)28-14-12-27(13-15-28)19-9-7-18(24)8-10-19/h5-10,16,20H,2-4,11-15,17H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWMZCNSPVHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenylpiperazine and furan-2-yl ethylamine. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product. Common reagents might include coupling agents like EDCI or DCC, and the reactions are often carried out in solvents like dichloromethane or DMF.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide
- N1-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide
Uniqueness
The presence of the fluorophenyl group in N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide might confer unique electronic properties, making it distinct from its chloro or bromo analogs. This could affect its reactivity and interaction with biological targets.
Biological Activity
Overview
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide, commonly referred to as FPEPO, is a synthetic organic compound with a complex structure featuring a piperazine ring, a furan moiety, and an oxalamide functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in neuropharmacology and anti-inflammatory applications.
Chemical Structure
The chemical structure of FPEPO can be described by its molecular formula and its CAS number 877632-15-0. The presence of the fluorophenyl group is believed to enhance its biological activity by influencing electronic properties and interactions within biological systems.
FPEPO exhibits various biological activities that are primarily attributed to its interaction with neurotransmitter systems and enzymes. The piperazine moiety is often associated with central nervous system activity, making this compound a candidate for further investigation in neuropharmacology. Its potential mechanisms include:
- Tyrosinase Inhibition : Research indicates that compounds similar to FPEPO may act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders .
- Neuroprotective Effects : The structural characteristics of FPEPO suggest potential neuroprotective effects, which warrant further investigation in models of neurological disorders.
Pharmacological Studies
Several studies have explored the pharmacological implications of FPEPO and its derivatives:
- Tyrosinase Inhibition Studies : A study evaluated various derivatives of 4-fluorobenzylpiperazine for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). Compounds exhibited low micromolar IC50 values, indicating strong inhibitory potential against tyrosinase, which is crucial for developing treatments for skin pigmentation disorders .
- Neuropharmacological Activity : Preliminary investigations into the neuropharmacological properties of FPEPO derivatives suggest they may possess anti-inflammatory and analgesic activities. These activities were assessed through various in vitro assays, showing promise for further development as therapeutic agents targeting neurological conditions.
Data Table: Biological Activity Summary
| Compound Name | CAS Number | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|---|
| FPEPO | 877632-15-0 | Tyrosinase Inhibition | <10 | |
| Derivative 1 | N/A | Neuroprotective Effects | N/A | |
| Derivative 2 | N/A | Anti-inflammatory | N/A |
Case Study 1: Tyrosinase Inhibition
In a study focused on the design and synthesis of new small molecules based on the piperazine scaffold, it was found that certain derivatives exhibited significant tyrosinase inhibition. These derivatives were tested against AbTYR and showed promising results, suggesting that modifications to the piperazine structure could enhance inhibitory potency .
Case Study 2: Neuroprotective Potential
Another research effort highlighted the neuroprotective potential of piperazine-based compounds similar to FPEPO. In vitro models demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress, indicating their potential utility in treating neurodegenerative diseases.
Q & A
Q. What synthetic strategies are recommended for preparing N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide?
The synthesis of piperazine-acetamide derivatives typically involves multi-step reactions, including:
- Step 1 : Preparation of the piperazine core via nucleophilic substitution or reductive amination of 4-(4-fluorophenyl)piperazine with appropriate electrophiles (e.g., bromoethyl furan derivatives) .
- Step 2 : Coupling of intermediates using oxalyl chloride or carbodiimide-mediated amidation to form the oxalamide bridge. Evidence from similar compounds suggests using HATU or DCC as coupling agents for high yields .
- Step 3 : Final purification via column chromatography (silica gel, eluent: dichloromethane/methanol) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the physicochemical properties of this compound?
Key characterization steps include:
- Melting point determination : Differential scanning calorimetry (DSC) for thermal stability assessment.
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) to inform in vitro assays.
- LogP measurement : Reverse-phase HPLC or shake-flask method to evaluate lipophilicity, critical for blood-brain barrier penetration predictions .
- Spectroscopic analysis : FTIR for functional group validation (e.g., amide C=O stretch at ~1650 cm) .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline. Consult a physician immediately .
- Waste disposal : Incinerate via certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s receptor-binding affinity?
- Target identification : Screen against dopamine D2/D3 and serotonin 5-HT receptors using molecular docking (AutoDock Vina or Schrödinger Suite) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the oxalamide group and conserved residues (e.g., Asp110 in D2 receptors) .
- QSAR analysis : Use CoMFA/CoMSIA to correlate substituent effects (e.g., furan vs. phenyl) with activity .
Q. What experimental designs resolve contradictions in in vitro vs. in vivo efficacy data?
- Dose-response refinement : Test multiple concentrations (1 nM–100 µM) in cell-based assays (e.g., cAMP inhibition for GPCR activity) and compare with rodent pharmacokinetics (plasma T, bioavailability) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites. For example, oxidative degradation of the furan ring may reduce in vivo activity .
- Tissue distribution studies : Radiolabel the compound with C and quantify accumulation in target organs .
Q. How can researchers improve metabolic stability without compromising target affinity?
- Structural modifications : Replace the furan ring with bioisosteres (e.g., thiophene or pyridine) to reduce CYP450-mediated oxidation. Evidence from fluorophenyl-piperazine analogs shows thiophene improves hepatic microsomal stability by 30% .
- Pro-drug strategies : Introduce ester moieties at the pentyloxalamide chain for slow hydrolysis in plasma .
Q. What analytical methods validate batch-to-batch consistency in synthesis?
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Accept ≤1% impurity per ICH guidelines .
- Chiral HPLC : Confirm enantiopurity if asymmetric centers exist (e.g., from ethyl-furan stereochemistry) .
- Elemental analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
